![molecular formula C6H11N3O2 B2558294 7-Oxo-1,4-diazepane-5-carboxamide CAS No. 2361636-20-4](/img/structure/B2558294.png)
7-Oxo-1,4-diazepane-5-carboxamide
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Overview
Description
7-Oxo-1,4-diazepane-5-carboxamide, also known as ‘DZP’, is a heterocyclic organic compound comprising of a diazepane ring with a keto and a carboxamide functional group. It has a molecular weight of 157.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11N3O2/c7-6(11)4-3-5(10)9-2-1-8-4/h4,8H,1-3H2,(H2,7,11)(H,9,10)
. This indicates that the molecule contains 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antitumor Activity
The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to the diazepane ring structure, have shown curative activity against L-1210 and P388 leukemia. This compound acts potentially as a prodrug modification of the acyclic triazene, indicating its application in antitumor treatments (Stevens et al., 1984).
Synthesis of Benzodiazepine Mimetics
Benzodiazepine beta-turn mimetics were synthesized using an Ugi reaction-Staudinger/aza-Wittig cyclization, showcasing the versatility of diazepane derivatives in mimicking biological motifs. This synthesis approach indicates the potential application of these compounds in developing therapeutic agents (Sañudo et al., 2009).
Novel Synthetic Methods
A novel one-pot pseudo-five-component synthesis method for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives was developed, demonstrating an efficient and straightforward approach to synthesizing these compounds. This method highlights the potential for creating a wide range of diazepane derivatives with varied applications in chemical synthesis and drug development (Shaabani et al., 2008).
Fused Indeno-Diazepinones Synthesis
The synthesis of fused indeno-1,4-diazepinones through hypervalent iodine chemistry provides insights into the structural versatility and potential pharmacological applications of diazepane derivatives. This approach opens avenues for the development of novel heterocyclic compounds with potential therapeutic applications (Malamidou-Xenikaki et al., 2009).
Ultrasound-Assisted Synthesis and Antimicrobial Activity
Novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides were synthesized under ultrasound irradiation, showcasing an efficient and environmentally friendly methodology. The antimicrobial screening of these compounds provides a foundation for further exploration of their potential applications in developing new antimicrobial agents (Jassem & Chen, 2021).
Safety and Hazards
The safety information for 7-Oxo-1,4-diazepane-5-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7-oxo-1,4-diazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(11)4-3-5(10)9-2-1-8-4/h4,8H,1-3H2,(H2,7,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZDZKUNYQUIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC(N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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